molecular formula C15H13N3O2 B185447 4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile CAS No. 31558-18-6

4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile

Cat. No.: B185447
CAS No.: 31558-18-6
M. Wt: 267.28 g/mol
InChI Key: JTHKHGVRDJHCCV-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile is a chemical compound used in scientific research for its unique properties. This compound is also known as DMOCO and is synthesized through a complex process.

Mechanism of Action

The mechanism of action of DMOCO is not fully understood. However, it has been suggested that DMOCO may inhibit the activity of certain enzymes involved in tumor growth and inflammation. DMOCO may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
DMOCO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and reduce inflammation in animal models. DMOCO has also been shown to reduce oxidative stress and protect against cell damage caused by free radicals. In addition, DMOCO has been found to have a protective effect on the liver, reducing liver damage caused by various toxins.

Advantages and Limitations for Lab Experiments

DMOCO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it safe for use in animal studies. However, DMOCO has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the experimental system. This can make it difficult to interpret the results of experiments involving DMOCO.

Future Directions

There are several future directions for the use of DMOCO in scientific research. One direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of DMOCO and its effects on various biochemical and physiological processes. Finally, future studies could investigate the potential use of DMOCO in combination with other compounds for enhanced therapeutic effects.
In conclusion, DMOCO is a chemical compound with unique properties that make it a valuable tool in scientific research. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of DMOCO involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethyl-4-hydroxy pyridine-3-carbonitrile. This compound is reacted with 6-oxocyclohexa-2,4-dien-1-methanol in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with formaldehyde and ammonium chloride to form the final product, DMOCO.

Scientific Research Applications

DMOCO has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. DMOCO has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, DMOCO has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Properties

31558-18-6

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[(E)-(2-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O2/c1-10-7-11(2)18(15(20)13(10)8-16)17-9-12-5-3-4-6-14(12)19/h3-7,9,19H,1-2H3/b17-9+

InChI Key

JTHKHGVRDJHCCV-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1N/C=C/2\C=CC=CC2=O)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1NC=C2C=CC=CC2=O)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.